molecular formula C7H9NaO5 B14704181 sodium;(Z)-4-hydroxy-4-oxobut-2-enoate;methoxyethene CAS No. 26300-19-6

sodium;(Z)-4-hydroxy-4-oxobut-2-enoate;methoxyethene

Cat. No.: B14704181
CAS No.: 26300-19-6
M. Wt: 196.13 g/mol
InChI Key: XCLFWMFIYAIXEG-UAIGNFCESA-M
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Description

2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt is a polymeric compound known for its versatile applications in various fields. This compound is formed by the polymerization of 2-butenedioic acid (2Z)- with methoxyethene in the presence of sodium ions. It is commonly used as an inert ingredient in pesticide formulations and has been recognized for its low toxicity and environmental safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt typically involves the polymerization of 2-butenedioic acid (2Z)- with methoxyethene. The reaction is carried out in the presence of a sodium catalyst, which facilitates the formation of the polymer. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and desired molecular weight of the polymer .

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process ensures consistent quality and molecular weight distribution of the polymer. The final product is then purified and dried to obtain the sodium salt form of the polymer .

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can introduce new functional groups into the polymer chain .

Scientific Research Applications

2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt involves its interaction with molecular targets and pathways. The polymer can form complexes with various molecules, influencing their stability and reactivity. The sodium ions in the polymer play a crucial role in maintaining its structure and facilitating its interactions with other compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenedioic acid (2Z)-, polymer with 2-methyl-1-propene and octadecene, sodium salt
  • 2-Butenedioic acid (2Z)-, polymer with 2-propenoic acid, sodium salt
  • 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene, sodium salt

Uniqueness

2-Butenedioic acid (2Z)-, polymer with methoxyethene, sodium salt is unique due to its specific polymer structure and the presence of sodium ions, which enhance its stability and reactivity. Compared to similar compounds, it offers better performance in certain applications, such as pesticide formulations and industrial coatings .

Properties

CAS No.

26300-19-6

Molecular Formula

C7H9NaO5

Molecular Weight

196.13 g/mol

IUPAC Name

sodium;(Z)-4-hydroxy-4-oxobut-2-enoate;methoxyethene

InChI

InChI=1S/C4H4O4.C3H6O.Na/c5-3(6)1-2-4(7)8;1-3-4-2;/h1-2H,(H,5,6)(H,7,8);3H,1H2,2H3;/q;;+1/p-1/b2-1-;;

InChI Key

XCLFWMFIYAIXEG-UAIGNFCESA-M

Isomeric SMILES

COC=C.C(=C\C(=O)[O-])\C(=O)O.[Na+]

Canonical SMILES

COC=C.C(=CC(=O)[O-])C(=O)O.[Na+]

Origin of Product

United States

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